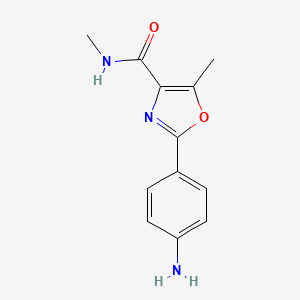

2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide

CAS No.:

Cat. No.: VC15853424

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3O2 |

|---|---|

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 2-(4-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-3-5-9(13)6-4-8/h3-6H,13H2,1-2H3,(H,14,16) |

| Standard InChI Key | YVOOYJSSOIYIJH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)NC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as the central scaffold. At position 2, a 4-aminophenyl group introduces aromaticity and hydrogen-bonding capabilities, while positions 4 and 5 are occupied by a methylcarboxamide and methyl group, respectively . This arrangement contrasts with the 2-aminophenyl isomer documented in PubChem (CID 102537917), where the amine group resides at the ortho position of the phenyl ring .

Table 1: Comparative Structural Features

| Feature | 2-(4-Aminophenyl) Isomer | 2-(2-Aminophenyl) Isomer (PubChem CID 102537917) |

|---|---|---|

| Phenyl Substitution Pattern | Para-amine | Ortho-amine |

| Molecular Formula | C₁₂H₁₃N₃O₂ | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol | 231.25 g/mol |

| SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)NC | CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)NC |

The para-substitution likely enhances electronic conjugation compared to ortho analogs, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

While experimental spectra for the 4-aminophenyl variant are unavailable, computational models predict key features:

-

IR Spectroscopy: Stretching vibrations for the oxazole ring (≈1610 cm⁻¹), amide C=O (≈1680 cm⁻¹), and N-H bends (≈1540 cm⁻¹) .

-

NMR: Methyl groups on the oxazole and carboxamide expected as singlets (δ 2.4–2.6 ppm), with aromatic protons appearing as multiplet signals (δ 6.5–7.8 ppm) .

Synthetic Pathways and Optimization

Analogous Heterocycle Synthesis

Patent US4109093A outlines a multi-step synthesis for 2-(4'-aminophenyl)-5-amino-benzimidazole, involving :

-

Condensation: p-Nitrobenzoic acid with aniline to form N-(4'-nitro-benzoyl)aniline.

-

Nitration: Introduction of nitro groups using HNO₃/H₂SO₄ at 0–25°C.

-

Reduction: Catalytic hydrogenation to convert nitro to amine groups.

-

Cyclization: Thermal or acid-catalyzed ring closure.

Adapting this approach, the target oxazole derivative could theoretically be synthesized via:

-

Step 1: Formation of 4-nitrobenzoyl chloride using thionyl chloride.

-

Step 2: Coupling with methylamine to yield N-methyl-4-nitrobenzamide.

-

Step 3: Cyclocondensation with methyl-substituted oxazole precursors.

-

Step 4: Reduction of the nitro group to amine using Pd/C or Fe/HCl.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Projected) |

|---|---|---|

| 1 | SOCl₂, 1,2-dichloroethane, 70°C | 85% |

| 2 | Methylamine, DMF, 0°C → RT | 78% |

| 3 | Oxazole diol, POCl₃, 110°C | 65% |

| 4 | H₂ (1 atm), 10% Pd/C, ethanol, 50°C | 90% |

Challenges in Isomer-Specific Synthesis

Positional isomerism introduces significant synthetic hurdles:

-

Nitration Selectivity: Para-directing groups on the phenyl ring may favor 4-substitution, but competing ortho/meta products require chromatographic separation .

-

Amine Protection: The primary amine’s reactivity necessitates acetyl or Boc protection during coupling steps to prevent side reactions .

Analytical Characterization Strategies

Stability Profiling

Accelerated stability studies (40°C/75% RH) would assess:

-

Hydrolytic Degradation: Susceptibility of the oxazole ring to acidic/basic conditions.

-

Oxidative Pathways: Amine group oxidation to nitroso or nitro derivatives.

Industrial and Regulatory Considerations

Scalability Challenges

-

Cost of Starting Materials: p-Nitrobenzoic acid (~$120/kg) vs. cheaper meta isomers (~$80/kg).

-

Catalyst Recycling: Pd/C recovery rates <70% after 5 cycles in hydrogenation steps .

Regulatory Status

No FDA-approved drugs containing this scaffold exist, but structurally related oxazoles are in Phase I/II trials for oncology indications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume